N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group and an isoxazole ring bearing a tert-butyl group. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the tert-butyl and methoxyphenyl substituents contribute to lipophilicity and electronic effects, respectively.
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-16(2,3)12-9-13(25-20-12)17-15(23)14-18-21-22(19-14)10-5-7-11(24-4)8-6-10/h5-9H,1-4H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMSIKPAPAJFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and possible applications in medicinal chemistry.
Structural Characteristics
The compound features several key structural components:
- Isoxazole Moiety : Imparts unique electronic properties.
- Tetrazole Ring : Known for diverse biological activities.
- Methoxyphenyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.
The molecular formula is with a molecular weight of 342.35 g/mol .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole and tetrazole derivatives. The presence of the tert-butyl group enhances solubility and stability, which are critical for biological activity assessment.
Biological Activity
Research indicates that compounds containing isoxazole and tetrazole moieties exhibit a range of biological activities, including:
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Interaction studies typically involve:
- In vitro assays : To evaluate binding affinity and activity against specific enzymes or receptors.
- In vivo studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with similar compounds regarding their structural features and biological activities:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-methoxybenzyl)-1-methylpyrazol-5-amine | Pyrazole ring | Exhibits significant anti-inflammatory activity |
| 1H-Tetrazole derivatives | Tetrazole ring | Known for diverse biological activities including anti-cancer properties |
| Isoxazole-based compounds | Isoxazole moiety | Often used in drug development due to their broad spectrum of biological activities |
The unique combination of isoxazole and tetrazole functionalities in this compound may enhance its biological activity compared to other single-ring derivatives.
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
Role of Substituents
- tert-Butyl Group : Enhances lipophilicity and membrane permeability, as seen in HDAC6 inhibitors (e.g., compounds 6 and 7 in ) .
- Methoxyphenyl Group : Contributes to target affinity through electron-donating effects; analogs with bis-methoxyphenylisoxazole (e.g., 3c in ) show improved cytotoxicity profiles .
- Tetrazole vs. Isoxazole/Oxazole : Tetrazoles exhibit higher acidity (pKa ~4.5) compared to isoxazoles (pKa ~1.5), influencing solubility and bioavailability .
Comparative Bioactivity
While direct biological data for the target compound are unavailable, analogs provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
